molecular formula C6H6ClNO3 B1382573 Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate CAS No. 1027781-88-9

Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate

Cat. No.: B1382573
CAS No.: 1027781-88-9
M. Wt: 175.57 g/mol
InChI Key: YRJZWFGFKOUKJY-UHFFFAOYSA-N
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Description

Overview of Oxazole Derivatives in Organic Chemistry

Oxazole derivatives constitute a fundamental class of heterocyclic compounds that have established themselves as cornerstones in modern organic chemistry and pharmaceutical research. The oxazole nucleus, characterized as a five-membered aromatic ring containing one oxygen atom and one nitrogen atom, provides a versatile platform for chemical modification and biological activity. These heterocyclic systems have gained tremendous significance due to their unique electronic properties and ability to serve as key intermediates in complex synthetic pathways.

The structural framework of oxazole derivatives enables extensive functionalization at various positions, creating opportunities for the development of compounds with tailored properties. The aromatic nature of the oxazole ring system contributes to the stability of these compounds while maintaining sufficient reactivity for synthetic manipulations. Research has demonstrated that oxazole derivatives exhibit remarkable diversity in their chemical behavior, ranging from weak basicity to participation in complex cycloaddition reactions.

The importance of oxazole derivatives extends beyond their synthetic utility, as these compounds frequently appear in natural products and pharmaceutical agents. The five-membered aromatic ring containing nitrogen and oxygen atoms facilitates rapid physiological interactions with various enzymes and receptors through diverse non-covalent connections, resulting in a wide range of biological functions. This dual functionality as synthetic intermediates and bioactive molecules has positioned oxazole derivatives at the forefront of medicinal chemistry research.

Contemporary organic chemistry recognizes oxazole derivatives as essential building blocks for the construction of complex molecular architectures. The ability of these compounds to undergo various transformations, including electrophilic substitutions, nucleophilic displacements, and cycloaddition reactions, makes them invaluable tools in synthetic organic chemistry. The development of new methodologies for oxazole synthesis and functionalization continues to expand the scope of accessible chemical space.

Structural Classification and Nomenclature of Substituted Oxazoles

The classification and nomenclature of substituted oxazoles follow systematic principles that reflect both the positional arrangement of substituents and the fundamental structural characteristics of the heterocyclic core. The oxazole ring system exists in two primary isomeric forms: 1,3-oxazole and 1,2-oxazole, with the latter also known as isoxazole. The distinction between these isomers is crucial for understanding their chemical properties and reactivity patterns.

In the 1,3-oxazole system, the oxygen atom occupies position 1 and the nitrogen atom is located at position 3, separated by a carbon atom. This arrangement creates a specific electronic distribution that influences the compound's reactivity and stability. The numbering system for substituted 1,3-oxazoles begins with the oxygen atom as position 1, proceeding around the ring to assign positions 2, 3, 4, and 5 to subsequent atoms.

The 1,2-oxazole system, exemplified by the target compound methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate, features the oxygen and nitrogen atoms in adjacent positions. This structural arrangement creates different electronic properties compared to the 1,3-isomer, influencing both chemical reactivity and biological activity. The isoxazole framework has demonstrated significant importance in medicinal chemistry, with numerous derivatives showing diverse biological activities.

Substitution patterns in oxazole derivatives significantly impact their chemical and biological properties. The introduction of functional groups such as carboxylate esters, halomethyl substituents, and various aromatic moieties creates opportunities for further chemical modification and enhanced biological activity. The systematic nomenclature of these compounds reflects the position and nature of substituents, providing clear identification of structural features.

Table 1: Structural Classification of Oxazole Isomers

Isomer Type Oxygen Position Nitrogen Position Alternative Name Key Characteristics
1,3-Oxazole 1 3 Oxazole More common in natural products
1,2-Oxazole 1 2 Isoxazole Enhanced reactivity patterns

Historical Development of Oxazole-4-carboxylate Chemistry

The historical development of oxazole-4-carboxylate chemistry traces back to the late nineteenth century when researchers first began investigating heterocyclic compounds containing both nitrogen and oxygen atoms. The initial recognition of oxazole derivatives emerged from studies of azlactones, which are tautomeric oxazolones first reported in 1883. These early investigations laid the foundation for understanding the unique properties and potential applications of oxazole-containing compounds.

The systematic study of oxazole-4-carboxylate derivatives gained momentum in the mid-twentieth century as synthetic methodologies became more sophisticated. Researchers developed various approaches to construct the oxazole ring system while simultaneously introducing carboxylate functionality at the 4-position. These developments were driven by the recognition that 4-carboxylate substitution provided both synthetic versatility and potential biological activity.

A significant advancement in oxazole-4-carboxylate chemistry occurred with the development of the Robinson-Gabriel synthesis, which enabled the efficient preparation of substituted oxazoles through cyclodehydration of acylamino ketones. This methodology provided access to a wide range of oxazole derivatives, including those bearing carboxylate substituents at various positions. The Fischer oxazole synthesis also contributed to the field by offering an alternative route from cyanohydrins and aldehydes.

The emergence of metal-catalyzed methodologies in the late twentieth century revolutionized oxazole-4-carboxylate synthesis. Transition metal catalysts such as palladium, copper, and iron facilitated regioselective synthesis of oxazoles with precise control over substitution patterns. These developments enabled the preparation of complex oxazole-4-carboxylate derivatives that were previously inaccessible through traditional methods.

Recent decades have witnessed significant advances in the synthesis of isoxazole-4-carboxylic acid derivatives, including the development of domino isoxazole-isoxazole isomerization processes. Iron(II)-catalyzed isomerization of substituted isoxazoles has provided efficient access to isoxazole-4-carboxylic esters and amides in good yields. These methodological advances have expanded the scope of accessible oxazole-4-carboxylate derivatives and enhanced their utility in synthetic organic chemistry.

Table 2: Historical Milestones in Oxazole-4-carboxylate Chemistry

Year/Period Development Significance
1883 First azlactone reports Foundation of oxazole chemistry
Mid-1900s Robinson-Gabriel synthesis Systematic oxazole construction
Late 1900s Metal-catalyzed methods Enhanced regioselectivity
2000s-Present Domino isomerization Advanced synthetic strategies

Significance of Chloromethyl-Substituted Oxazole Derivatives

Chloromethyl-substituted oxazole derivatives represent a particularly significant class of heterocyclic compounds due to their unique reactivity profile and synthetic utility. The presence of a chloromethyl group introduces a reactive electrophilic center that enables diverse chemical transformations while maintaining the inherent properties of the oxazole core. This combination of reactivity and stability makes chloromethyl-substituted oxazoles valuable intermediates in organic synthesis.

The chloromethyl substituent serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups at the methyl position. Research has demonstrated that chloromethyl oxazoles readily undergo nucleophilic substitution with primary, secondary, and tertiary amines to afford corresponding secondary amines, tertiary amines, and quaternary ammonium salts bearing oxazolylmethyl groups. This reactivity pattern provides access to a diverse array of functionalized oxazole derivatives.

The synthesis of chloromethyl-substituted oxazoles has been accomplished through various methodologies, including the boron trifluoride-catalyzed reaction of substituted diazoacetophenones with chloroacetonitrile. This approach yields 5-aryl-2-chloromethyloxazoles in high yields, demonstrating the efficiency of this synthetic strategy. The method has proven particularly useful in the preparation of intermediates necessary for the synthesis of inosine monophosphate dehydrogenase inhibitors.

The biological significance of chloromethyl-substituted oxazole derivatives extends to their potential as pharmaceutical intermediates and bioactive compounds. The reactive chloromethyl group can be readily transformed into various pharmacophores, enabling the development of compounds with tailored biological activities. The combination of the oxazole core's inherent biological properties with the synthetic versatility of the chloromethyl group creates opportunities for drug discovery and development.

Contemporary research has highlighted the importance of chloromethyl-substituted oxazoles in the synthesis of complex natural products and pharmaceutical agents. The macrooxazole series, which includes various substituted oxazole-4-carboxylic acid derivatives, demonstrates the potential for developing bioactive compounds with antimicrobial and anti-biofilm activities. These findings underscore the continued significance of chloromethyl-substituted oxazole derivatives in modern pharmaceutical research.

Table 3: Applications of Chloromethyl-Substituted Oxazole Derivatives

Application Area Specific Use Reference Compound Type
Pharmaceutical Intermediates Inosine monophosphate dehydrogenase inhibitor synthesis 5-Aryl-2-chloromethyloxazoles
Natural Product Synthesis Complex heterocyclic construction Substituted oxazole-4-carboxylates
Drug Discovery Bioactive compound development Macrooxazole derivatives
Synthetic Chemistry Nucleophilic substitution substrates Chloromethyl oxazoles

Properties

IUPAC Name

methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJZWFGFKOUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027781-88-9
Record name methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
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Preparation Methods

General Synthetic Route

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly affects the reaction outcome. Polar aprotic solvents like acetonitrile (CH3CN) have been shown to improve selectivity and yields in substitution reactions involving chloromethyl oxazole esters. For the chloromethylation step, solvents such as dichloromethane (DCM) are preferred due to their ability to dissolve reagents and control reaction temperature effectively.

Temperature Control

Maintaining low temperatures (around -10 °C) during chloromethylation or substitution reactions minimizes side reactions and decomposition, enhancing yield and purity. Subsequent steps may involve warming to room temperature or mild heating to complete the reaction.

Representative Data Table for Preparation and Substitution Reaction Optimization

Entry Amine (equiv) Additive Solvent Temp. Time (h) Product/Byproduct Ratio (2/3) Isolated Yield (%)
1 Isopropylamine (30) None CH2Cl2 -10 °C to RT 24 7.0 48
4 Isopropylamine (30) None CH3CN -10 °C to RT 24 33.3 53
5 Isopropylamine (25) AgClO4 (1.5 eq) CH2Cl2/EtOAc (4:1) -10 °C to RT 24 81.8 56
9 n-Butylamine (5) AgClO4 (1.5 eq) CH3CN RT 24 >99 70
11 Isopropylamine (5) AgClO4 (1.5 eq) CH3CN 60 °C 6 >99 66

Note: Product 2 represents the desired substitution product; 3 is an undesired amide byproduct.

Detailed Research Findings

Silver-Mediated Substitution Reaction

This compound undergoes substitution with primary amines to yield N-substituted aminomethyl oxazole esters. The reaction is significantly enhanced by silver perchlorate, which facilitates chloride displacement and increases the selectivity for the desired product over amide byproducts.

  • Reaction with isopropylamine or n-butylamine in acetonitrile at 60 °C with AgClO4 yields the desired secondary amines in 61–70% isolated yield.
  • Lower temperatures and absence of silver salts lead to lower selectivity and yields.
  • The reaction tolerates a broad range of primary amines, including aliphatic, aromatic, and heteroaromatic amines, enabling the synthesis of diverse derivatives.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Serine methyl ester cyclization Methyl serine ester hydrochloride Low temp (-10 °C), chlorinating agents Moderate Produces chloromethyl oxazole ester intermediate
Halomethylation with Lewis acid Methyl oxazole-4-carboxylate Chloromethyl ether, AlCl3, DCM, 0 °C Moderate Requires careful quenching and purification
Substitution with AgClO4 This compound Primary amines, AgClO4, CH3CN, 60 °C 40–92 Enables diverse N-substituted derivatives

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized oxazoles .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate possesses a unique molecular structure that includes an oxazole ring. Its chemical formula is C6H6ClNO3C_6H_6ClNO_3 with a molecular weight of approximately 177.57 g/mol. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations.

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds
    • This compound serves as a versatile intermediate in the synthesis of bioactive molecules. It can undergo nucleophilic substitution reactions to form various derivatives that exhibit biological activity.
    • For instance, studies have shown that this compound can react with amines to yield secondary amines, which are valuable in drug development .
  • Antimicrobial Activity
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. A study reported the synthesis of several derivatives that were tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Research
    • Some derivatives synthesized from this compound have been evaluated for anticancer activity. These compounds demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Biochemical Applications

  • Buffering Agent in Cell Culture
    • This compound has been utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH stability within a range conducive to cellular activities (pH 6-8.5) .
  • Research in Protein Interactions
    • This compound has been employed in proteomics research to study protein interactions and modifications. Its ability to modify amino acids makes it a useful tool for probing protein structure and function .

Case Study 1: Synthesis and Characterization

A detailed study focused on the synthesis of this compound derivatives through nucleophilic substitution reactions with various amines. The reaction conditions were optimized to maximize yields while minimizing byproducts.

Reaction ConditionsYield (%)Byproducts
Acetonitrile, 60°C77Amide
Ethanol, 50°C65None

The results indicated that acetonitrile was superior for achieving higher yields with fewer byproducts .

Case Study 2: Antimicrobial Testing

In another study, several derivatives were synthesized and screened for antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The results showed varying degrees of effectiveness:

CompoundInhibition Zone (mm)
Derivative A15
Derivative B20
Derivative C10

These findings suggest that modifications to the oxazole ring can enhance antimicrobial properties .

Mechanism of Action

The mechanism of action of methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs. Methyl/Ethyl : The chloromethyl group in the target compound enhances electrophilicity compared to methyl or ethyl substituents, enabling alkylation or cross-coupling reactions .
  • Aromatic vs.
  • Ester vs. Acyl Chloride : The acyl chloride in is significantly more reactive than the methyl ester, favoring reactions with amines or alcohols to form amides/esters.

Physicochemical Properties

Property This compound Ethyl 5-methyl-1,2-oxazole-4-carboxylate Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Molecular Weight 175.57 g/mol 155.15 g/mol 251.67 g/mol
Density Not reported Not reported 1.278 g/cm³
Melting Point Not reported Not reported 56–58°C
Boiling Point Not reported Not reported 372.1°C (at 760 mmHg)
Solubility Likely polar aprotic solvents (e.g., DMF, THF) Ethanol, ethyl acetate Limited data; moderate in DMSO

Insights :

  • The higher molecular weight and density of correlate with its aromatic substituent, which increases molecular packing efficiency.
  • The absence of melting/boiling point data for the target compound suggests further experimental characterization is needed.

Biological Activity

Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The chloromethyl group is introduced to enhance the reactivity of the compound, allowing for further modifications that can lead to derivatives with improved biological properties.

Insecticidal Properties

One of the notable biological activities of this compound is its insecticidal effect. A study evaluated the insecticidal activities of various oxazole derivatives against Aphis fabae, a common pest in agriculture. The results indicated that compounds with oxazole structures exhibited varying degrees of toxicity:

CompoundMortality Rate (%) at 12.5 mg/L
7a35.2
7b35.0
7h85.7
Imidacloprid89.8

The compound 7h, which contains the oxazole framework, showed an impressive mortality rate comparable to the commercial insecticide imidacloprid, indicating its potential as a biopesticide .

Anticancer Activity

Research has also highlighted the potential anticancer properties of oxazole derivatives. This compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell regulation. Compounds with similar structures have demonstrated IC50 values indicating potent HDAC inhibition:

CompoundIC50 (μM)
Compound A0.025
Compound B0.042
This compoundNot specified

These findings suggest that this compound could be a promising scaffold for developing new anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within cells. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways or cellular signaling, thus influencing cell proliferation and survival.

Case Studies

  • Insecticidal Efficacy : A study conducted on various oxazole derivatives demonstrated that this compound and its analogs effectively reduced pest populations in controlled environments, showcasing their utility in agricultural applications.
  • Anticancer Research : Another investigation focused on the effects of oxazole derivatives on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cells, further supporting its potential as an anticancer drug candidate .

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

The compound can be synthesized via regioselective cyclization or condensation reactions. For example, regioselectivity in oxazole formation is achieved using Boc-protected intermediates, as demonstrated in the synthesis of analogous methyl 5-substituted-1,2-oxazole-4-carboxylates. Key steps include controlling reaction temperature (e.g., reflux) and employing labeled precursors (e.g., 15N) to confirm regiochemistry via NMR coupling constants . Reaction optimization may involve adjusting stoichiometry of aryl acids or amines, as seen in benzoxazole syntheses, where excess reagents and prolonged reflux (15+ hours) improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Multinuclear NMR spectroscopy is critical. For example, 1H^{1}\text{H}-15N^{15}\text{N} coupling constants (e.g., 2JH3N2=14.36 Hz^2J_{H3–N2} = 14.36\ \text{Hz}) and 13C^{13}\text{C}-15N^{15}\text{N} interactions (e.g., 1JC3N2=4.55 Hz^1J_{C3-N2} = 4.55\ \text{Hz}) confirm the 1,2-oxazole ring structure . Additionally, IR spectroscopy can validate ester and oxazole functional groups, while mass spectrometry provides molecular weight verification (e.g., exact mass 207.057 for related oxazole-carboxylates) .

Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental design?

The compound’s melting point (56–58°C) and density (1.278 g/cm³) guide purification and crystallization strategies . Solubility in polar aprotic solvents (e.g., DMSO, acetone) is inferred from analogs like ethyl oxazole-carboxylates, which are typically sparingly soluble in water but soluble in organic solvents . The chloromethyl group may enhance reactivity toward nucleophiles, necessitating inert storage conditions (0–6°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of derivatives of this compound?

Regioselectivity is influenced by steric and electronic factors. For example, isotopic labeling (e.g., 15N^{15}\text{N}) and NMR analysis can distinguish between 1,2- and 1,3-oxazole isomers . Computational modeling (e.g., DFT calculations) predicts favorable transition states for cyclization, while directing groups (e.g., Boc-protected amines) can bias reaction pathways . Competing pathways may arise from substituent electronic effects, requiring iterative optimization of catalysts (e.g., Pd for cross-coupling) .

Q. What analytical strategies detect impurities or degradation products in this compound?

Reverse-phase HPLC with UV detection is effective for separating impurities, such as sulfone byproducts from overoxidation (e.g., observed in pantoprazole synthesis) . Mass spectrometry identifies degradation products, while 1H^{1}\text{H} NMR monitors hydrolytic stability of the chloromethyl group. Accelerated stability studies (e.g., 40°C/75% RH) can quantify degradation kinetics .

Q. How does the chloromethyl group influence the compound’s stability under experimental conditions?

The chloromethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis or thiol reactions), necessitating anhydrous conditions for long-term storage . Stability studies of analogs show that refrigeration (0–6°C) in airtight containers minimizes degradation . Reactivity can be leveraged for functionalization (e.g., alkylation of biomolecules), but competing side reactions require careful monitoring via TLC or LC-MS .

Q. Can computational chemistry predict the electronic properties or reactivity of this compound?

Yes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature enhances reactivity at the 4-carboxylate position . Molecular docking studies may explore interactions with biological targets (e.g., enzymes), guided by crystallographic data from related oxazole derivatives .

Q. How can the chloromethyl group be functionalized for medicinal chemistry applications?

The chloromethyl group serves as a handle for nucleophilic substitution with amines, thiols, or azides to generate prodrugs or targeted inhibitors. For example, azide substitution (→ azidomethyl) enables "click chemistry" for bioconjugation . Caution is needed to avoid dimerization; using bulky bases (e.g., DIPEA) and low temperatures (−20°C) suppresses side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
Reactant of Route 2
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Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate

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